Illudane

Beschreibung

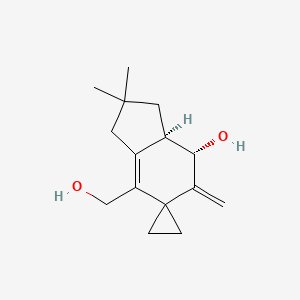

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H22O2 |

|---|---|

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

(3aR,4S)-7-(hydroxymethyl)-2,2-dimethyl-5-methylidenespiro[1,3,3a,4-tetrahydroindene-6,1'-cyclopropane]-4-ol |

InChI |

InChI=1S/C15H22O2/c1-9-13(17)11-7-14(2,3)6-10(11)12(8-16)15(9)4-5-15/h11,13,16-17H,1,4-8H2,2-3H3/t11-,13-/m1/s1 |

InChI-Schlüssel |

JHBDUVWVSRZMOV-DGCLKSJQSA-N |

Isomerische SMILES |

CC1(C[C@H]2[C@@H](C(=C)C3(CC3)C(=C2C1)CO)O)C |

Kanonische SMILES |

CC1(CC2C(C(=C)C3(CC3)C(=C2C1)CO)O)C |

Synonyme |

Illudane |

Herkunft des Produkts |

United States |

Origin and Biosynthesis of Illudane Compounds

Natural Occurrence and Biological Distribution

Illudane compounds, including illudins and related structures, are primarily isolated from biological sources. Their distribution spans across different kingdoms, with a significant presence in fungi.

Fungal Sources (Basidiomycota and Ascomycota Genera)

Fungi, particularly those belonging to the phyla Basidiomycota and Ascomycota, are prolific producers of this compound sesquiterpenoids. Basidiomycota, which includes mushroom-forming fungi, are a major source, accounting for over 82% of the protoilludanes produced by higher fungi. mdpi.com Genera such as Omphalotus (e.g., Omphalotus illudens), Agrocybe (e.g., Agrocybe salicacola), Granulobasidium (e.g., Granulobasidium vellereum), Phellinus (e.g., Phellinus tremulae, Phellinus igniarius, Phellinus tuberculosus), Laetiporus (e.g., Laetiporus sulphureus), Lactarius, Xylaria, Armillaria, and Conocybe are known to produce these compounds. mdpi.comuni.lumdpi.comnih.govresearchgate.net

Ascomycota, the largest phylum of fungi, also contribute to the production of this compound compounds, though fewer examples have been reported compared to Basidiomycota. mdpi.com Aspergillus species, particularly those from marine sediments like Aspergillus oryzae, have been found to produce illudalane sesquiterpenes, a type of this compound. researchgate.netnih.govresearchgate.net Other Ascomycota genera like Ceratocystis and Poronia have also been reported to produce protoilludanes. mdpi.com

Notable this compound compounds isolated from fungi include illudin S and illudin M, originally isolated from Clitocybe illudens (now often classified under Omphalotus). cenmed.comlipidmaps.orgd-nb.info Marasmic acid is another well-known this compound derivative isolated from fungi. nih.gov

Table 1: Selected Fungal Sources of this compound Compounds

| Fungal Phylum | Genus | Example Species | Notable this compound Compounds Produced |

| Basidiomycota | Omphalotus | O. illudens | Illudin S, Illudin M |

| Basidiomycota | Agrocybe | A. salicacola | Agrocybone, Agrocybins, Illudin T |

| Basidiomycota | Granulobasidium | G. vellereum | Illudin M, Dihydroilludin M |

| Basidiomycota | Phellinus | P. tremulae | Phellinilludins A-D |

| Basidiomycota | Laetiporus | L. sulphureus | Illudin type sesquiterpenoids |

| Ascomycota | Aspergillus | A. oryzae | Asperorlactone, Echinolactone D |

| Ascomycota | Ceratocystis | C. piceae | Δ6-protoilludene |

| Ascomycota | Poronia | P. punctata | Punctaporonins |

Plant Sources (e.g., Ferns)

While fungi are the primary source, cyclohumulanoids, the broader family of sesquiterpenes that include illudanes, have also been found in plants, including ferns. nih.gov

Marine Organism Sources

This compound and related sesquiterpenoids have also been reported from marine sources, although they are less common than in fungi. mdpi.comunivie.ac.atlipidmaps.orguni.lunih.gov For instance, the illudalane echinolactone D has been isolated from a marine sediment-derived fungus Aspergillus oryzae, representing a report of this compound from a marine source. researchgate.netnih.gov Extracts of the marine organism Alcyonium sp. have also yielded this compound sesquiterpenes like alcyopterosins. rsc.org

Precursor Chemistry and Enzymatic Pathways for this compound Biosynthesis

The biosynthesis of this compound compounds follows the general pathway for sesquiterpenes, originating from a common precursor and involving specific cyclization steps catalyzed by enzymes.

Farnesyl Pyrophosphate (FPP) as the Universal Sesquiterpenoid Precursor

Sesquiterpenoids, including illudanes, are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP). mdpi.comnih.govnih.govrsc.org FPP is a key intermediate in the mevalonate (B85504) pathway, which begins with the phosphorylation of mevalonic acid. mdpi.com This universal precursor undergoes enzymatic cyclization to generate the diverse array of sesquiterpene scaffolds. mdpi.com

Role of Humulene (B1216466) in Initial Cyclization Steps

A key intermediate in the biosynthesis of many this compound and related sesquiterpenoids is humulene, a monocyclic 11-membered sesquiterpene. cenmed.comnih.govlipidmaps.orgnih.govnih.govmetabolomicsworkbench.org The biosynthesis of protoilludanes, which are precursors to illudanes, often follows a humulene cyclization pathway. univie.ac.at Farnesyl pyrophosphate undergoes an enzymatic 1,11-cyclization to form the trans-humulyl cation. mdpi.com This cation then serves as a key intermediate that can undergo further rearrangement and cyclization steps to generate various sesquiterpene skeletons, including the protothis compound scaffold. mdpi.comunivie.ac.at The protothis compound skeleton, characterized by a 5/6/4-ring system, is then subject to further enzymatic modifications, such as ring opening and rearrangement, to yield the this compound core structure. univie.ac.atrsc.orgnih.gov While the initial cyclization of FPP to the humulyl cation is well-established, the specific enzymes responsible for the subsequent ring opening and contraction steps leading directly to the this compound cyclopropyl (B3062369) ring from the protothis compound skeleton have not yet been fully characterized. rsc.orgnih.gov

Table 2: Key Precursors in this compound Biosynthesis

| Precursor Name | Type | Role in Biosynthesis |

| Farnesyl Pyrophosphate (FPP) | C15 Sesquiterpenoid | Universal precursor for sesquiterpenes. mdpi.comnih.govnih.govrsc.org |

| Humulene | C15 Sesquiterpene | Key intermediate formed by FPP cyclization, precursor to protoilludanes. cenmed.comnih.govlipidmaps.orgnih.govnih.govmetabolomicsworkbench.org |

Protothis compound as a Key Biosynthetic Intermediate and Its Transformation

Protothis compound, possessing a 4/6/5 ring system, is considered a crucial intermediate in the biosynthesis of this compound and related sesquiterpenes researchgate.netnih.govmdpi.comsemanticscholar.orgunivie.ac.at. The protothis compound skeleton itself is highly susceptible to further transformations, often to alleviate the ring strain associated with the cyclobutane (B1203170) moiety univie.ac.at. These transformations can lead to various classes of sesquiterpenes through processes like Wagner-Meerwein rearrangements univie.ac.at.

The biosynthesis of protoilludanes and related sesquiterpenes often follows a pathway initiated by the cyclization of humulene univie.ac.at. Humulene, also derived from FPP, undergoes a cationic cyclization sequence to form the protothis compound skeleton univie.ac.at. Protothis compound-type sesquiterpenoids are the precursors to many other sesquiterpenoids and represent a significant group of fungal sesquiterpene metabolites mdpi.comsemanticscholar.org. Transformations of the protothis compound skeleton can lead to diverse structures, including those with novel carbon backbones, potentially through bond cleavages and rearrangements nih.gov.

Mechanistic Insights into Biosynthetic Transformations

The complex structures of this compound compounds arise from intricate enzymatic transformations involving reactive carbocation intermediates.

Cationic Cyclization Sequences in this compound Formation

Cationic cyclization reactions are fundamental to the formation of the this compound core structure semanticscholar.orgunivie.ac.at. These sequences typically begin with the ionization of the pyrophosphate group from FPP, generating an allylic cation nih.gov. This highly reactive intermediate then undergoes a series of intramolecular cyclization steps, guided by the specific sesquiterpene synthase enzyme mdpi.comsemanticscholar.org. The cyclization of humulene, a key step towards the protothis compound intermediate, proceeds via a cationic mechanism univie.ac.at. The precise sequence of cyclizations and proton transfers dictates the final carbocation intermediate that will subsequently rearrange or be quenched to form the sesquiterpene scaffold mdpi.comsemanticscholar.org.

Wagner-Meerwein Rearrangements and Skeletal Diversification Pathways

Wagner-Meerwein rearrangements are a class of 1,2-rearrangement reactions involving carbocations, where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon sioc-journal.cnwikipedia.orglibretexts.org. These rearrangements are crucial for the skeletal diversification observed in this compound biosynthesis and the formation of related sesquiterpenes from the protothis compound intermediate univie.ac.atanu.edu.au. The inherent strain in the protothis compound cyclobutane ring makes it prone to these rearrangements, leading to the formation of different ring systems and carbon skeletons univie.ac.at. Enzymes play a key role in controlling the nature and extent of these cationic rearrangements, directing the reaction towards specific products mdpi.comsemanticscholar.org. These rearrangements can lead to the formation of quaternary chiral centers and complex polycyclic structures sioc-journal.cn.

Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling has been a valuable technique in elucidating the complex biosynthetic pathways of natural products, including illudanes nih.govnih.govbeilstein-journals.orgnih.govrsc.org. By feeding isotopically labeled precursors, such as [1,2-13C] acetate (B1210297), to fungal cultures, researchers can track the incorporation of these labeled atoms into the final this compound structures nih.gov. Analysis of the resulting labeling patterns, typically using techniques like 13C NMR spectroscopy, provides insights into the connectivity of the carbon atoms and the sequence of bond-forming and breaking events during biosynthesis nih.gov. For example, studies using [1,2-13C] acetate have confirmed the incorporation of intact acetate units into the this compound skeleton and helped support proposed biosynthetic intermediates nih.gov. While historically relying on techniques like NMR and MS, stable isotope labeling continues to provide important insights into biosynthetic pathways and enzyme mechanisms nih.govbeilstein-journals.orgnih.govrsc.org.

Structural Elucidation and Chemoinformatic Characterization of Illudane Analogs

Advanced Spectroscopic Methodologies for Structural Assignment

The definitive assignment of an illudane's structure is accomplished through a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography, and chiroptical methods like Electronic Circular Dichroism (ECD) each provide critical pieces of the structural puzzle.

NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of this compound analogs. leibniz-fmp.de One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons present. For instance, in the analysis of this compound sesquiterpenoids from the mushroom Agrocybe salicacola, the ¹H, ¹³C (DEPT), and HSQC spectra revealed the presence of 15 carbon signals, which included methyl, methylene, methine, and quaternary carbons, pointing towards an this compound framework. acs.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure and defining stereochemistry. kyoto-u.ac.jp

¹H–¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing connectivity within spin systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For example, in the characterization of Agrocybin (B1578648) H, HMBC correlations from a methyl signal (δH 1.95) to carbons C-6, C-7, and C-8 confirmed the position of a conjugated carbonyl group. acs.org Similarly, HMBCs were used to place hydroxyl and O-acetyl groups in other this compound derivatives. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining relative stereochemistry. In the analysis of an this compound analog, a ROESY correlation between H-10 and H-8 helped to establish their spatial relationship. nih.gov For Agrocybin H, a NOESY cross-peak between H-9 and H-4 indicated that the hydroxymethylene at C-4 shared the same orientation as the protons at C-2 and C-9. acs.org

The following table presents the ¹H and ¹³C NMR data for a representative this compound analog, Agrocybin H, in methanol-d₄. acs.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 49.3 (d) | 2.59 (1H, m) |

| 2 | 45.6 (d) | 2.65 (1H, m) |

| 3 | 42.7 (s) | |

| 4 | 59.5 (t) | 3.65 (1H, d, 11.2), 3.54 (1H, d, 11.2) |

| 5 | 74.1 (t) | 3.84 (1H, d, 9.6), 3.79 (1H, d, 9.6) |

| 6 | 153.4 (s) | |

| 7 | 134.7 (s) | |

| 8 | 202.4 (s) | |

| 9 | 50.8 (d) | 2.80 (1H, d, 15.8) |

| 10 | 133.0 (t) | 2.84 (1H, d, 15.3) |

| 11 | 37.1 (s) | |

| 12 | 26.6 (q) | 1.22 (3H, s) |

| 13 | 11.1 (q) | 1.95 (3H, s) |

| 14 | 26.4 (q) | 0.99 (3H, s) |

| 15 | 29.8 (q) | 0.96 (3H, s) |

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound derivatives. mdpi.comepfl.ch High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula. acs.orgmdpi.com

For example, the molecular formula of Agrocybin H was established as C₁₅H₂₄O₃ based on a positive HRESIMS ion at m/z 275.16159 [M+Na]⁺ (calculated for C₁₅H₂₄O₃Na, 275.16177). acs.org Similarly, the formula for Agrocybin K was determined to be C₁₇H₂₄O₄ from its HRESIMS data. acs.org This information is critical as it defines the degrees of unsaturation in the molecule, guiding the subsequent NMR analysis. Tandem MS (MS/MS) can further provide structural insights by analyzing fragmentation patterns, which can reveal information about substructures within the molecule. mdpi.commdpi.com

| Compound | Molecular Formula | Ion | Measured m/z | Calculated m/z |

| Agrocybin H acs.org | C₁₅H₂₄O₃ | [M+Na]⁺ | 275.16159 | 275.16177 |

| Agrocybin I nih.gov | C₁₅H₂₂O₃ | [M+Na]⁺ | 273.14600 | 273.14612 |

| Agrocybin J acs.org | C₁₇H₂₄O₄ | [M+H]⁺ | 293.17441 | 293.17474 |

| Agrocybin K acs.org | C₁₇H₂₄O₄ | [M+Na]⁺ | 315.15646 | 315.15668 |

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules, provided that suitable crystals can be obtained. chem-soc.siwikipedia.org This technique provides an unambiguous three-dimensional model of the molecule's atomic arrangement in the solid state. researchgate.net

In the study of sesquiterpenoids from the fungus Agrocybe salicacola, the relative stereoconfiguration of a highly cyclized illudin derivative, Agrocybin A, which contains seven chiral carbons, was unequivocally established through X-ray crystallographic diffraction analysis. rhhz.net Another this compound analog's structure was also confirmed by single-crystal X-ray diffraction, which not only verified the planar structure and relative stereochemistry but also determined its absolute configuration. colab.wsresearchgate.net The primary challenge of this method is the difficulty in growing high-quality single crystals, which is not always possible for complex natural products. researchgate.net

When X-ray crystallography is not feasible, the combination of Electronic Circular Dichroism (ECD) spectroscopy and quantum chemistry calculations serves as a powerful alternative for assigning the absolute configuration of this compound analogs. numberanalytics.com ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a spectrum characterized by positive or negative Cotton effects. numberanalytics.com

The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.orgfrontiersin.org A good match between the experimental curve and the calculated curve for one of the enantiomers allows for the assignment of the absolute configuration. nih.gov

This method was successfully applied to several this compound derivatives from A. salicacola. acs.org

For Agrocybin H , the calculated ECD curve for the (2R,3S,9S)-enantiomer matched well with the experimental data, establishing its absolute configuration. acs.orgnih.gov

Agrocybin I , a racemate, was separated into its two enantiomers. The enantiomer designated 2a showed a negative Cotton effect at 208 nm. ECD calculations suggested this corresponds to an R configuration at the C-10 position. Consequently, the other enantiomer, 2b , was assigned the S configuration. acs.org

Similarly, the enantiomers of Agrocybin J were separated, and their absolute configurations (S for 3a and R for 3b ) were established through ECD calculations. acs.orgnih.gov

This computational approach requires a thorough conformational search to ensure all significant low-energy conformers are included in the Boltzmann-weighted calculation of the final spectrum. frontiersin.orgmdpi.com

X-ray Crystallography for Absolute Configuration Assignment

Chemoinformatic Approaches to this compound Classification and Analysis

Cheminformatics provides the tools and methods to manage, analyze, and model the vast structural and biological data associated with natural products like illudanes. walshmedicalmedia.com

Chemical databases are essential repositories for organizing the structural and bioactivity data of this compound derivatives. walshmedicalmedia.comucdavis.edu Large public databases such as PubChem and ChEMBL serve as central hubs for this information. drugpatentwatch.comebi.ac.uk These platforms store 2D and 3D structures, physicochemical properties, spectroscopic data, and links to scientific literature for numerous this compound compounds.

This integration of data allows for comprehensive structural profiling and analysis. Researchers can perform substructure and similarity searches to identify known analogs or to find compounds with specific structural motifs, which is crucial in drug discovery and natural product research. drugpatentwatch.com For example, classifying hirsutanes, which are biosynthetically related to illudanes, based on their oxidative modification patterns has been achieved using chemoinformatic and biosynthetic pathway analysis. acs.org This classification helps in understanding their structural diversity and can guide the search for new derivatives in public databases. acs.org The systematic collection and organization of this compound structures in these databases facilitate large-scale analysis, helping to map the chemical space occupied by this family of sesquiterpenoids and to identify potential structure-activity relationships.

Exploration of Structural Diversity within the this compound Class

The this compound class of sesquiterpenoids, characterized by a unique 5/6/3-fused tricyclic carbon skeleton, represents a significant area of natural product research. This structural motif is primarily produced by fungi, particularly within the Basidiomycota phylum. nih.govnih.gov The exploration of these compounds has revealed a remarkable degree of structural diversity, arising from various modifications to the core this compound framework. These modifications include differing oxygenation patterns, skeletal rearrangements, and complex stereochemistry, leading to a wide array of analogs with distinct chemical properties. The elucidation of these complex structures relies on a combination of advanced spectroscopic techniques and sophisticated chemoinformatic and computational methods.

Research Findings on this compound Analogs

Fungi are prolific producers of structurally diverse this compound sesquiterpenoids. univr.it Chemical investigations into various fungal species have led to the isolation and characterization of numerous novel this compound derivatives.

For instance, a comprehensive study of the edible mushroom Agrocybe salicacola resulted in the isolation of four new this compound derivatives, agrocybins H–K, alongside ten known analogs. researchgate.netfrontiersin.org The structural determination of these compounds was accomplished through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. researchgate.netresearchgate.net Notably, agrocybin H was found to possess a novel carbon backbone, suggested to be derived from a protothis compound skeleton through the cleavage of a carbon-carbon bond. researchgate.netresearchgate.net Other compounds, like agrocybins I–K, were identified as aromatized this compound racemates. researchgate.net Earlier work on the same fungus had already yielded agrocybins A-G, with agrocybin A featuring a highly complex, six-ring system with seven chiral centers, the structure of which was confirmed by X-ray crystallographic analysis. diva-portal.org

Further showcasing the structural variety, research on Granulobasidium vellereum yielded enantiomers and diastereomers of known compounds like illudin M and illudin S, as well as two previously undescribed illudanes. acs.org The stereochemical configurations of these molecules were elucidated through detailed analysis of spectroscopic data and molecular modeling. researchgate.netacs.org Similarly, the marine-derived ascomycete Aspergillus oryzae was found to produce asperorlactone, an optically active illudalane with a lactone carbonyl and a hydroxyisochroman-1-one moiety. pnas.org From the mycelial cultures of Panaeolus retirugis, two other new this compound sesquiterpenes, paneolic acid and paneolilludinic acid, were isolated and their structures determined via spectroscopic analysis. nih.govnih.gov

The structural diversity is not limited to simple substitutions. Phellinignin D, isolated from Phellinus igniarius, possesses a novel carbon skeleton that is thought to arise from an this compound framework through a methyl shift and subsequent aromatization. nih.gov This highlights the biosynthetic plasticity that leads to the wide range of this compound-type structures found in nature.

Table 1: Selected this compound Analogs and their Structural Features

| Compound Name | Source Organism | Key Structural Features | Method of Elucidation |

|---|---|---|---|

| Agrocybin A | Agrocybe salicacola | Highly cyclized six-ring system with seven chiral carbons. diva-portal.org | HRESIMS, 1D/2D NMR, X-ray Crystallography diva-portal.org |

| Agrocybin H | Agrocybe salicacola | Novel carbon backbone from protothis compound skeleton cleavage. researchgate.netresearchgate.net | HRESIMS, 1D/2D NMR, Quantum Chemistry Calculations researchgate.net |

| (3S,7S)-Illudin M | Granulobasidium vellereum | Diastereomer of Illudin M. acs.org | HRESIMS, 1D/2D NMR, Molecular Modeling researchgate.netacs.org |

| Asperorlactone | Aspergillus oryzae | Contains a lactone carbonyl and hydroxyisochroman-1-one moiety. pnas.org | HR-ESIMS, 1D/2D NMR pnas.org |

| Paneolic Acid | Panaeolus retirugis | New this compound sesquiterpene. nih.gov | Spectroscopic Analysis nih.govnih.gov |

| Phellinignin D | Phellinus igniarius | New carbon skeleton derived from this compound via methyl shift and aromatization. nih.gov | Spectroscopic Analysis nih.gov |

Chemoinformatic and Computational Characterization

The immense structural diversity of the this compound class necessitates the use of chemoinformatic and computational tools for accurate characterization and classification. nih.gov These methods are crucial for confirming proposed structures, assigning absolute configurations, and understanding the chemical space occupied by these natural products.

Quantum Chemical Calculations: Quantum chemistry calculation methods are powerful tools for the structural elucidation of complex natural products. researchgate.netplos.orgchimia.ch For many this compound analogs, the absolute configurations have been established or confirmed by comparing experimental data with data obtained from quantum chemical calculations. nih.gov Methods such as time-dependent density functional theory (TDDFT) are used to calculate electronic circular dichroism (ECD) spectra, which are then compared to experimental spectra to assign stereochemistry. plos.org Furthermore, ab initio and density functional theory (DFT) calculations of NMR chemical shifts have become instrumental in solving complex structural problems by comparing calculated values with experimental ones. plos.orgchimia.ch This was applied in the structural elucidation of agrocybin analogs, where quantum chemistry calculations helped to confirm their absolute configurations. researchgate.netfrontiersin.org

Molecular Modeling and Chemical Space Analysis: Molecular modeling techniques, such as MM2 energy minimization, are used to generate 3D models of this compound structures. researchgate.net These models are essential for interpreting Nuclear Overhauser Effect (NOE) data from ROESY experiments, which provides information about the spatial proximity of atoms and is critical for determining relative stereochemistry. researchgate.net

On a broader scale, chemoinformatic approaches are used to analyze the structural diversity and chemical space of entire natural product families. nih.gov Methods like Principal Component Analysis (PCA) and clustering analysis, based on molecular descriptors and fingerprints, can classify large sets of compounds and visualize their distribution in chemical space. diva-portal.orgscispace.com While comprehensive chemoinformatic studies focusing exclusively on the entire this compound class are emerging, the methodologies are well-established for related sesquiterpenoids like hirsutanes. nih.gov For hirsutanes, which share a biosynthetic precursor with illudanes, chemoinformatic analysis guided by biosynthetic pathways has successfully classified dozens of natural derivatives into distinct groups based on their modification patterns. acs.orgnih.gov This integrated approach, combining chemical data with biosynthetic and computational analysis, is vital for understanding the complex structural diversification within sesquiterpenoid classes and can be applied to the this compound family to map its vast and varied chemical space. nih.govdiva-portal.org

Synthetic Approaches to Illudane and Its Derivatives

Total Synthesis Strategies for Complex Illudane Frameworks

The complete chemical synthesis of illudanes from simple, commercially available starting materials is a testament to the advancement of modern synthetic chemistry. numberanalytics.comsolubilityofthings.com These endeavors not only provide access to these biologically important molecules but also serve as a platform for discovering and validating new synthetic reactions.

Retrosynthetic Analysis and Key Disconnections in this compound Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. solubilityofthings.comwikipedia.org For the this compound framework, a common retrosynthetic strategy involves key disconnections that simplify the fused ring system. A primary disconnection often targets the bond between the five- and six-membered rings, leading to precursors that can be joined through various cyclization reactions. Another critical disconnection is the formation of the cyclopropane (B1198618) ring, which is a hallmark of many this compound natural products. pitt.edunih.gov The analysis aims to identify strategic bond disconnections that lead to readily available or easily synthesizable starting materials. numberanalytics.com For instance, the synthesis of the this compound skeleton has been approached by disconnecting the tricyclic system to a functionalized cyclopentene (B43876) derivative and a cyclopropyl-containing fragment. researchgate.net

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies have been effectively employed in the total synthesis of illudanes and their derivatives. acs.orgrsc.orgnih.gov

In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to generate a variety of structurally related natural products. rsc.orgresearchgate.net This strategy is particularly useful for synthesizing a family of natural products that share a common structural core. Concise, divergent total syntheses of five bioactive illudalane sesquiterpenes have been achieved, featuring an intermolecular [2+2+2] cycloaddition as a key step. rsc.org Similarly, a divergent enantioselective synthesis of (nor)illudalane sesquiterpenes was designed using a Pd(0)-catalyzed asymmetric C(sp3)-H arylation. nih.gov

Exploitation of Cascade Reactions and Cycloaddition Methodologies

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single operation without isolating intermediates. wikipedia.org These reactions are highly efficient and atom-economical, making them powerful tools in total synthesis. wikipedia.org A notable example in this compound synthesis is the use of an inverse electron demand Diels-Alder cascade reaction of thiophene (B33073) S,S-dioxides with furans. acs.orgnih.govcore.ac.uk This approach enables the rapid construction of the polysubstituted benzene (B151609) ring found in illudalanes. acs.orgnih.govcore.ac.uk

Cycloaddition reactions are another cornerstone in the construction of the this compound framework. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, has been a key strategy for forming the six-membered ring of the this compound core. researchgate.netlkouniv.ac.in For instance, a one-pot Diels-Alder/oxidative aromatization sequence has been utilized in the concise total syntheses of four illudalane sesquiterpenes. researchgate.net Furthermore, [2+2+2] cycloadditions have also been successfully applied. rsc.orgresearchgate.net

Stereoselective and Enantioselective Syntheses of this compound Compounds

Many this compound natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity often resides in only one of these enantiomers. Therefore, controlling the three-dimensional arrangement of atoms (stereochemistry) during the synthesis is crucial. ub.eduwiley.com

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. In the context of this compound synthesis, this can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. ub.edu For example, a concise stereoselective synthesis of Pterosin B, an this compound-type compound, has been reported. researchgate.net

Enantioselective synthesis specifically focuses on the preferential formation of one enantiomer. rsc.org This is often accomplished using chiral catalysts. A divergent enantioselective synthesis of (nor)illudalane sesquiterpenes was achieved using a Pd(0)-catalyzed asymmetric C(sp3)-H activation to control the formation of a key quaternary stereocenter. nih.gov The enantioselective reduction of bruceolline E has been used to produce both the natural and unnatural enantiomers of bruceolline J. researchgate.net

Semi-Synthesis and Derivatization Studies for Structure-Activity Relationship Elucidation

While total synthesis provides access to the natural product itself, understanding how its structure relates to its biological activity (Structure-Activity Relationship or SAR) often requires the preparation of various analogs. researchgate.net Semi-synthesis and derivatization are key strategies for this purpose. nih.gov

Chemical Modification of Natural Illudanes

Semi-synthesis starts with a readily available natural product, which is then chemically modified to create a library of derivatives. frontiersin.orgmdpi.com This approach is particularly valuable when the natural product can be isolated in large quantities. For illudins, which exhibit significant cytotoxicity, semi-synthesis has been employed to generate derivatives with potentially improved therapeutic indices. researchgate.net These studies involve chemical modifications such as alkylation and oxidation reactions. researchgate.net The primary enone-spirocyclopropyl pharmacophore has been identified as essential for the cytotoxic activity of illudins. researchgate.net The modification of functional groups on the natural this compound scaffold allows researchers to probe which parts of the molecule are crucial for its biological effects, guiding the design of more potent and selective therapeutic agents. mdpi.comnih.gov

Rational Design of this compound Analogues for Targeted Biological Activity

The significant cytotoxicity of natural illudanes, such as illudin S and illudin M, has spurred extensive research into the rational design of synthetic and semi-synthetic analogues. The primary goal is to modulate their biological activity to enhance tumor specificity and improve the therapeutic index, thereby reducing the nonspecific toxicity that limits their clinical application. aacrjournals.orggoogle.com This process involves a detailed understanding of the structure-activity relationships (SAR) to identify the key pharmacophoric elements and to guide modifications that yield compounds with superior anticancer profiles. aacrjournals.org

A pivotal moment in the development of this compound-based therapeutics was the discovery that illudin S could be converted to acylfulvene (B1200177) by treatment with dilute acid. researchgate.net Acylfulvenes were found to be milder cytotoxins but exhibited more favorable tumor specificity compared to their natural precursors. acs.orggoogle.com This discovery shifted the focus towards generating a diverse library of acylfulvene derivatives to fine-tune their biological properties. One of the most promising third-generation analogues to emerge from these efforts is hydroxymethylacylfulvene (HMAF), also known as Irofulven (B1672183), which has advanced to clinical trials. aacrjournals.orggoogle.comresearchgate.net

Detailed Research Findings

The rational design of this compound analogues is guided by modifying specific parts of the molecule and observing the resulting effects on cytotoxicity and selectivity. Key areas of modification include the fulvene (B1219640) moiety, the spiro-cyclopropane ring, and the various hydroxyl groups.

Core Pharmacophore and Key Modifications: The enone-spirocyclopropyl group has been identified as the essential pharmacophore responsible for the cytotoxic activity of illudins. aacrjournals.org The mechanism of action is believed to involve bioactivation by reductase enzymes, leading to a reactive intermediate that alkylates macromolecules like DNA and proteins, ultimately inducing apoptosis. aacrjournals.orgnih.gov

Acylfulvene and Irofulven: The conversion of illudin S to acylfulvene and subsequently to irofulven (by reaction with formaldehyde) results in compounds that are less reactive towards thiols but retain the ability to be reduced to a reactive aromatic species. researchgate.net This modification is crucial for the improved therapeutic index observed in these analogues. researchgate.net For instance, acylfulvenes are generally less toxic than illudin S to cell lines like HL-60. researchgate.net

Stereochemistry: The absolute configuration of acylfulvene analogues significantly influences their cytotoxicity. Research has shown that (-)-(hydroxymethyl)acylfulvene is substantially more potent than its enantiomer, (+)-(hydroxymethyl)acylfulvene. aacrjournals.orgnih.gov In cells engineered to overexpress the bioactivating enzyme alkenal/one oxidoreductase (AOR), the (-) enantiomer was found to be 25 times more potent, highlighting the stereospecificity of the biological target interaction or the activation process. acs.orgnih.gov

Hydroxyl Group Substitution: The allylic hydroxyl group on irofulven has proven to be a versatile handle for creating new analogues. nih.govacs.orgresearchgate.net It can be readily displaced by a variety of nucleophiles to produce derivatives such as ureas, carbamates, and sulfonamides. researchgate.net This strategy allows for the introduction of different functional groups while retaining the core structure required for activity. The goal is to create derivatives that display potent biological activity against target tumor cells while being relatively nontoxic toward non-target cells. researchgate.net

Cytotoxicity of this compound Analogues: Structure-activity relationship studies involve synthesizing a library of related compounds and testing their cytotoxic effects on various cancer cell lines. This approach allows researchers to identify which structural modifications lead to the most potent and selective anticancer agents.

For example, studies on this compound sesquiterpenoids isolated from the mushroom Agrocybe salicacola have provided valuable data on how different substitutions on the this compound skeleton affect cytotoxicity against a panel of human cancer cell lines. acs.orgnih.gov Compounds with specific hydroxylation or acylation patterns exhibit varied IC₅₀ values across different cell lines, demonstrating that even subtle structural changes can significantly alter biological activity. acs.orgnih.gov

Data Tables

The following tables summarize the cytotoxic activities of various this compound analogues, illustrating the structure-activity relationships discussed.

Table 1: Cytotoxicity of Illudin Analogues in HL-60 Cells

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected illudin analogues, demonstrating the reduced toxicity of acylfulvene derivatives compared to the parent compound, illudin S.

| Compound | IC₅₀ (µM) in HL-60 Cells |

| Illudin S | 0.0003 |

| Acylfulvene | 0.02 |

| Irofulven | 0.01 |

Data sourced from ResearchGate. researchgate.net

Table 2: Cytotoxicity of this compound Sesquiterpenoids from Agrocybe salicacola

This table shows the cytotoxic activity (IC₅₀ in µM) of various this compound derivatives against five different human cancer cell lines. The diversity in activity highlights the potential for discovering analogues with specific tumor cell line sensitivities.

| Compound | HL-60 | A549 | MCF-7 | SMMC-7721 | SW480 |

| Agrocybin (B1578648) H | >40 | 12.3 | 22.1 | >40 | 17.5 |

| Bovistol B | 8.7 | 17.7 | 35.6 | 11.3 | >40 |

| Dihydrogranuloinden | >40 | >40 | >40 | 25.4 | >40 |

| (2S,3S,9R)-14-hydroxy-5-desoxy-illudosin | >40 | 21.4 | 9.8 | >40 | >40 |

| Sterostrein O | >40 | 32.5 | 28.7 | 15.6 | >40 |

Data sourced from ACS Omega and PubMed Central. acs.orgnih.gov Note: ">40" indicates no significant cytotoxicity was observed at the maximum tested concentration of 40 µM.

Biological Activities and Mechanistic Investigations of Illudane Compounds

Cytotoxic and Antiproliferative Mechanisms of Action

Illudane compounds, particularly illudins M and S, are well-known for their potent cytotoxic effects against various cell lines, including cancer cells. nih.govrsc.org This cytotoxicity is the basis for their investigation as potential antitumor agents. acs.orgcabidigitallibrary.orgresearchgate.net The antiproliferative effects of illudanes stem from their ability to interfere with essential cellular processes, leading to cell cycle arrest and apoptosis.

Cellular and Molecular Targets of this compound Action

The primary molecular targets of this compound compounds appear to be various biomolecules within the cell, including DNA and proteins. researchgate.netethz.ch The highly reactive nature of certain functional groups within the this compound structure facilitates their interaction with nucleophilic centers in biological macromolecules. researchgate.netresearchgate.net While DNA modification is considered a major contributor to their toxicity, interactions with protein targets also play a role. researchgate.net Studies have explored the cellular uptake and targets of this compound derivatives like hydroxymethylacylfulvene (HMAF). mtu.eduscilit.com

Role of Electrophilic Centers (e.g., Spirocyclopropyl Moiety) in Biological Reactivity

A key structural feature contributing to the biological reactivity of many this compound sesquiterpenes is the presence of electrophilic centers, most notably the spirocyclopropyl moiety. researchgate.netresearchgate.netresearchgate.net This strained three-membered ring is highly susceptible to ring opening when attacked by nucleophiles. researchgate.netresearchgate.netresearchgate.net This electrophilic nature is crucial for their interaction with biological molecules and subsequent cytotoxic effects. researchgate.netresearchgate.net

Nucleophilic Attack and Adduct Formation in Biological Contexts (e.g., Michael-Type Addition)

This compound compounds readily undergo reactions with nucleophiles present in biological systems. A prominent mechanism involves Michael-type addition reactions, where nucleophiles (such as thiols in amino acids and proteins) attack -unsaturated carbonyl systems within the this compound structure. mdpi.comresearchgate.netlibretexts.orgresearchgate.netchemistrysteps.com This nucleophilic attack can lead to the formation of stable adducts with biomolecules, disrupting their normal function. researchgate.netmdpi.comresearchgate.netnih.gov The cytotoxic effect of some illudalane sesquiterpenes has been linked to their chemical reactivity via Michael-type addition. mdpi.com Studies have demonstrated the reaction of illudin M and S with cysteine and other thiol nucleophiles. researchgate.net

DNA Alkylation and Associated Mechanisms (e.g., Ptaquiloside-mediated)

DNA alkylation is a significant mechanism by which some this compound compounds exert their toxicity and carcinogenicity. researchgate.netwhiterose.ac.uk Ptaquiloside (B1252988) (PTA), an this compound-type glycoside found in bracken ferns, is a well-studied example. researchgate.netwhiterose.ac.ukrsc.org PTA is hydrolyzed to a reactive dienone intermediate that can alkylate DNA bases. researchgate.netwhiterose.ac.uk This alkylation primarily occurs at the N7 position of guanine (B1146940) and the N3 position of adenine, although O6-guanine adducts have also been identified. whiterose.ac.uk The electrophilic spirocyclopropyl group in this compound glycosides like PTA is responsible for this DNA alkylation and the resulting mutations. researchgate.netresearchgate.net The formation of DNA adducts by illudin S and acylfulvene (B1200177) (AF) has been characterized, and their accumulation in cells can occur over time. nih.gov

Investigation of Reactivity-Cytotoxicity Correlations

Research has explored the relationship between the chemical reactivity of this compound compounds and their observed cytotoxicity. Studies comparing the reactivity of different this compound derivatives with nucleophiles (like cysteine) and their cytotoxic potency against cancer cell lines have indicated that differences in cytotoxicity can be attributed, at least in part, to their chemical reactivity. nih.govresearchgate.net For instance, compounds with higher reaction rates with cysteine have shown greater potency. nih.govresearchgate.net The presence of an -unsaturated carbonyl group has been suggested as a key pharmacophore for cytotoxic activity, facilitating alkylation of cellular thiol groups via Michael addition. researchgate.net

Presented below is a table summarizing the cytotoxic activity of selected this compound compounds against various cancer cell lines, illustrating the range of potencies observed.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | SW480 | < 10 | acs.orgnih.gov |

| Compound 8 | MCF-7 | < 10 | acs.orgnih.gov |

| Compound 2 | Huh7 | Potent | nih.govresearchgate.net |

| Compound 2 | MT4 | Potent | nih.govresearchgate.net |

| Compound 3 | Huh7 | Potent | nih.govresearchgate.net |

| Compound 3 | MT4 | Potent | nih.govresearchgate.net |

| Granuloindene B | Huh7 | 6.7 | mdpi.comresearchgate.net |

| Granuloindene B | MT4 | 0.15 | mdpi.comresearchgate.net |

| Paneolic acid | HL60 | 18.9 µg/ml | jst.go.jp |

| Asperorlactone (1) | A549 | < 100 | nih.gov |

| Asperorlactone (1) | HepG2 | < 100 | nih.gov |

| Asperorlactone (1) | MCF7 | < 100 | nih.gov |

Note: IC50 values represent the half-maximal inhibitory concentration.

Antimicrobial and Antifungal Efficacy

Beyond their cytotoxic properties, this compound compounds have also demonstrated antimicrobial and antifungal activities. acs.orgcabidigitallibrary.orgtandfonline.comcarta-evidence.orgresearchgate.netresearchgate.net These activities have been observed against a range of microorganisms, including bacteria and fungi. cabidigitallibrary.orgtandfonline.comcarta-evidence.orgresearchgate.netmdpi.com

Extracts containing illudalane sesquiterpenes from Encephalartos villosus have shown antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, and antifungal activity against Aspergillus fumigatus. tandfonline.comcarta-evidence.org Some this compound derivatives, like illudinic acid, have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org Certain melleolides, which are protothis compound sesquiterpenoids, have also demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli, as well as antifungal activity against Colletotrichum cucumerinum and Candida albicans. mdpi.com Fungi from the genus Granulobasidium have been reported to produce sesquiterpenes with potent antifungal activity. researchgate.net

The antimicrobial and antifungal mechanisms of action for this compound compounds are not as extensively characterized as their cytotoxic mechanisms, but their ability to alkylate biomolecules likely contributes to their effects on microbial cells.

Activity Against Bacterial Pathogens

This compound compounds have demonstrated activity against bacterial pathogens. Two new this compound sesquiterpenes, paneolic acid and paneolilludinic acid, isolated from the mycelial cultures of Panaeolus retirugis, exhibited antibacterial activity against Staphylococcus aureus. jst.go.jpnih.gov Illudin-like compounds have also been observed to possess antibacterial activities against methicillin-resistant Staphylococcus aureus. acs.orgresearchgate.net

Activity Against Fungal Pathogens

Research indicates that this compound sesquiterpenoids also possess antifungal properties. Some basidiomycete fungi produce secondary metabolites with potent antifungal activity, including this compound derivatives. researchgate.net Weak antifungal activity has been reported for bisabolane-type sesquiterpenoids isolated from Cheimonophyllum candidissimum. researchgate.net

Other Noteworthy Biological Activities

Beyond their antimicrobial effects, this compound compounds have been explored for other significant biological activities.

Enzyme Modulation (e.g., Acetylcholinesterase Inhibition)

While the provided text specifically mentions enzyme modulation, the details regarding acetylcholinesterase inhibition by this compound compounds are not present in the search results. However, illudalic acid, a compound structurally related to this compound, has been reported as an inhibitor of receptor type protein tyrosine phosphatase D (PTPRD). guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org

Anti-inflammatory Pathways

Structurally diverse sesquiterpenoids, including those with an this compound skeleton, have shown anti-neuroinflammatory activity. jst.go.jp One study on compounds from Agrocybe salicacola tested their inhibitory activities against NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, with compound 1 showing a mild inhibitory effect with an IC50 value of 31.4 μM. acs.orgacs.org

Plant Growth Regulatory Effects

Some basidiomycete sesquiterpenoids are recognized for their ability to act as direct plant growth promoters. researchgate.net While the specific this compound compounds responsible for these effects are not detailed, this highlights a potential area of biological activity for this class of compounds.

Acaricidal and Insecticidal Potential

Illudalane and 15-northis compound derivatives, such as granulolactone and granulodione isolated from Granulobasidium vellereum, have demonstrated acaricidal and insecticidal activities. researchgate.net Specifically, granulodione exhibited acaricidal activity against Tetranychus urticae, showing 83% mortality after 2 hours of exposure in a contact activity test. researchgate.net

Inhibition of Nitric Oxide Production

Several this compound sesquiterpenoids have demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammatory responses. NO is produced by inducible nitric oxide synthase (iNOS) in various cell types, including macrophages, and its overproduction is implicated in numerous inflammatory conditions.

Research on this compound compounds isolated from the edible mushroom Agrocybe salicacola revealed that compound 1 exhibited a mild inhibitory effect on NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, with an IC50 value of 31.4 μM. acs.orgacs.orgresearchgate.net Other compounds from the same source showed varying degrees of cytotoxicity but only compound 1 demonstrated this specific inhibitory activity on NO release. acs.orgacs.org

Another study on this compound sesquiterpenes from the fungus Phellinus tremulae also reported weak inhibition of NO production in murine monocytic RAW 264.7 macrophages by compounds 1, 2, and 3, with IC50 values of 35.8, 41.8, and 45.2 μM, respectively. researchgate.net

Furthermore, this compound sesquiterpene paneolilludinic acid, isolated from the endolichenic fungus Cryptomarasmius aucubae, showed significant NO production inhibition in LPS-induced BV-2 microglial cells, with an IC50 value of 14.81 μM. d-nb.info Other sesquiterpenes from this fungus, including sterpurols D and E, also displayed moderate anti-inflammatory activity by reducing NO release. d-nb.info

These findings suggest that certain this compound structures possess the ability to modulate NO production, indicating potential anti-inflammatory properties. The observed differences in potency among various this compound compounds highlight the importance of structural features in their inhibitory activity.

Interactive Table 1: Inhibition of Nitric Oxide Production by Selected this compound Compounds

| Compound Name | Source | Cell Line | Stimulus | IC50 (μM) |

| Compound 1 (Agrocybin H) | Agrocybe salicacola | RAW264.7 macrophages | LPS | 31.4 |

| Compound 1 | Phellinus tremulae | RAW 264.7 macrophages | LPS | 35.8 |

| Compound 2 | Phellinus tremulae | RAW 264.7 macrophages | LPS | 41.8 |

| Compound 3 | Phellinus tremulae | RAW 264.7 macrophages | LPS | 45.2 |

| Paneolilludinic acid | Cryptomarasmius aucubae | BV-2 microglial cells | LPS | 14.81 |

| Sterpurol D | Cryptomarasmius aucubae | BV-2 microglial cells | LPS | Moderate |

| Sterpurol E | Cryptomarasmius aucubae | BV-2 microglial cells | LPS | Moderate |

Inhibition of Kidney Fibrogenic Action

While extensive research exists on the cytotoxic properties of this compound compounds, particularly illudins, studies specifically detailing the inhibition of kidney fibrogenic action by this compound compounds appear less prevalent in the provided search results.

One search result mentions that this compound norsesquiterpenes can disrupt cellular transmission, which could potentially be relevant to kidney function, but does not directly address fibrosis inhibition. zetatalk15.com

Another study investigated the effects of alantolactone, a sesquiterpene lactone (not an this compound), on renal fibrosis, finding that it attenuated kidney fibrosis by inhibiting the TGF-β/Smad3 signaling pathway in a mouse model of obstructive nephropathy. e-dmj.org This suggests that sesquiterpenes, in general, can possess anti-fibrotic activity in the kidney, but this specific finding is not directly attributable to this compound compounds.

Further research is needed to specifically elucidate the effects and mechanisms of this compound compounds on kidney fibrogenesis.

Comparative Analysis of this compound vs. Illudalane Biological Profiles

This compound and illudalane sesquiterpenoids are both derived from a protothis compound precursor but possess distinct structural features that contribute to differences in their reactivity, stability, and biological profiles. researchgate.netslu.se

Differential Reactivity and Structural Stability Profiles

This compound compounds commonly feature a reactive cyclopropane (B1198618) ring, which contributes significantly to their high reactivity, particularly towards nucleophiles. researchgate.net This reactivity is considered an important part of their defense mechanisms against bacteria and insects. researchgate.net The presence of the cyclopropane ring and often an α,β-unsaturated carbonyl group in illudanes like illudin M and S are linked to their mechanism of action, which can involve alkylation of biomolecules such as DNA. lipidmaps.orglipidmaps.orgmdpi.com For instance, compound 3 (granuloinden B), an illudalane with an α,β-unsaturated carbonyl group, showed strong cytotoxic activity and readily reacted with cysteine via a Michael type addition, suggesting a similar mechanism to illudin M and S. mdpi.com

In contrast, illudalane derivatives, such as the pterosins, are generally considered comparatively more stable. researchgate.net Their structure typically lacks the highly strained cyclopropane ring characteristic of many illudanes. researchgate.netmdpi.comlipidmaps.org This increased stability can lead to a more favorable toxicity profile compared to some highly reactive illudanes. researchgate.net

The synthesis of illudalane sesquiterpenes often involves the construction of an indane core, which can be achieved through various chemical reactions, including cycloadditions of thiophene (B33073) S,S-dioxides. acs.orgnih.govresearchgate.net These synthetic approaches highlight the distinct structural scaffolds of illudanes and illudalanes.

Interactive Table 2: Structural and Reactivity Comparison

| Feature | This compound Compounds | Illudalane Compounds |

| Key Structural Feature | Often contains a reactive cyclopropane ring | Generally lacks a cyclopropane ring |

| Reactivity | High reactivity, especially towards nucleophiles | Comparatively more stable |

| Characteristic Group | Can contain α,β-unsaturated carbonyl | Can contain α,β-unsaturated carbonyl |

| Mechanism (some) | Alkylation of biomolecules | Can involve Michael addition (if α,β-unsaturated carbonyl present) |

Implications for Biological Selectivity and Potency

The differential reactivity and structural stability between illudanes and illudalanes have significant implications for their biological selectivity and potency.

The high reactivity of many illudanes, particularly those with the cyclopropane ring and α,β-unsaturated carbonyl, contributes to their potent cytotoxicity. researchgate.netmdpi.com This reactivity, while responsible for their effectiveness against certain cancer cells, can also lead to toxicity in mammalian cells. researchgate.net The mechanism often involves non-specific alkylation, which can affect a wide range of biomolecules. slu.selipidmaps.orglipidmaps.orgmdpi.com This broad reactivity might limit their selectivity for specific biological targets.

The difference in stability and reactivity can lead to variations in how these compounds interact with biological systems, affecting their absorption, distribution, metabolism, and excretion, ultimately influencing their potency and selectivity for particular biological targets. The more favorable toxicity profile reported for illudalanes compared to some illudanes suggests a potentially better selectivity window for therapeutic applications. researchgate.net Structure-activity relationship studies are crucial in understanding how specific structural modifications in both illudanes and illudalanes influence their biological activities and selectivity. usf.edumdpi.comacs.org

Future Directions and Research Opportunities in Illudane Chemistry and Biology

Advances in Biosynthetic Engineering for Analog Production

Biosynthetic engineering holds significant promise for the sustainable and diversified production of illudane analogs. Fungi, particularly Basidiomycota species like Omphalotus and Agrocybe, are prolific producers of illudanes and related sesquiterpenoids. acs.orgresearchgate.netnih.govnih.gov Understanding and manipulating the enzymatic pathways involved in this compound biosynthesis can lead to the production of known compounds more efficiently and the generation of novel, non-natural analogs with potentially improved properties.

Research in this area involves identifying and characterizing the specific terpene synthases and tailoring enzymes (such as cytochrome P450 monoxygenases, oxidoreductases, and group transferases) responsible for constructing the this compound scaffold from farnesyl pyrophosphate (FPP) and introducing structural modifications. researchgate.netnih.gov While the biosynthesis of some fungal sesquiterpenoids in Ascomycota is well-studied, less is known about the pathways in Basidiomycota, highlighting an opportunity for further investigation. researchgate.net

Strategies include genetic engineering of native fungal strains to enhance the production of specific illudanes or to introduce modifications that lead to new analogs. rsc.org Heterologous expression of this compound biosynthetic genes in more tractable host organisms is another avenue for controlled and scalable production. Advances in genetic methods, analytical technologies, and machine learning algorithms are facilitating the engineering of biosynthetic enzymes for industrial natural product synthesis. rsc.org This could provide a sustainable supply of this compound scaffolds for medicinal chemistry studies and preclinical development. researchgate.net

Development of Novel Synthetic Methodologies for Accessing Complex this compound Structures

The complex and often highly oxygenated structures of this compound sesquiterpenoids present significant challenges for total chemical synthesis. Developing novel synthetic methodologies is crucial for accessing a wider range of this compound structures and their analogs, which may not be readily available from natural sources or through biosynthetic engineering.

Recent advances in synthetic chemistry have explored various strategies for constructing the this compound skeleton. One approach involves the use of bicyclic thiophene (B33073) S,S-dioxides as precursors to the indane core found in some this compound derivatives like illudalanes. acs.orgresearchgate.net This method utilizes inverse electron demand Diels-Alder cycloadditions with furans, enabling the concise synthesis of these structures in a limited number of steps. acs.orgresearchgate.net Theoretical studies are being employed to understand and rationalize the reactivity of these thiophene S,S-dioxides. acs.orgresearchgate.net

Another route to the this compound skeleton has been established through Michael–Michael-elimination reactions, starting from precursors like (R)-(−)-pantolactone. researchgate.net This approach allows for the construction of the tricyclic ring system with control over stereochemistry. researchgate.net

Further research opportunities lie in developing more efficient, stereoselective, and versatile synthetic routes. This includes exploring new cascade reactions, cycloadditions, and metal-catalyzed transformations that can rapidly assemble the this compound core and introduce diverse functionalities. The development of novel reagents and catalysts tailored for the specific challenges posed by the this compound scaffold is also an important area. nih.gov

Elucidation of Undiscovered Biological Pathways and Molecular Targets

While some illudanes are known for their cytotoxic and antimicrobial activities, the precise biological pathways and molecular targets for many this compound sesquiterpenoids remain to be fully elucidated. acs.orgnih.govresearchgate.net A deeper understanding of these interactions is essential for rational drug design and development.

Research in this area involves a combination of biochemical, cellular, and molecular techniques. This includes using activity-based protein profiling, pull-down assays, and genetic screening to identify proteins that interact with this compound compounds. mdpi.com Cellular assays can help to understand the downstream effects of this compound treatment, such as induction of apoptosis, cell cycle arrest, or modulation of signaling pathways. researchgate.netmdpi.com

For example, some this compound derivatives have shown cytotoxicity against cancer cell lines, and identifying their specific targets within cancer cells could lead to the development of more selective and potent anticancer agents. acs.orgresearchgate.net Research into the Wnt signaling pathway and Protein Kinase B/Akt has been explored in the context of this compound activity against melanoma. researchgate.net Additionally, illudanes and related compounds have shown activity against various pathogens, suggesting potential targets in bacteria and fungi. nih.govresearchgate.net

Elucidating the molecular mechanisms underlying both the therapeutic effects and the toxicity of illudanes is crucial for improving their therapeutic index. researchgate.net

Chemoenzymatic Approaches to this compound Scaffold Modification

Combining the power of chemical synthesis with the specificity and efficiency of enzymatic catalysis offers a powerful approach for modifying the this compound scaffold and generating diverse analogs. Chemoenzymatic synthesis can overcome limitations of purely chemical or biological methods, allowing for regioselective and stereoselective transformations that are difficult to achieve otherwise. nih.gov

Enzymes such as lipases have been explored for the regioselective acetylation of protothis compound sesquiterpenes. researchgate.net This demonstrates the potential of enzymes to selectively modify specific functional groups on complex this compound structures. researchgate.net

Future research will focus on identifying and engineering enzymes that can catalyze specific reactions on the this compound scaffold, such as oxidation, reduction, glycosylation, or the introduction of new functional groups. researchgate.netnih.govgoogle.comfrontiersin.orgdntb.gov.ua This could involve screening libraries of enzymes for desired activities or using directed evolution to engineer enzymes with enhanced specificity and efficiency for this compound substrates. rsc.org Chemoenzymatic approaches can also be used to synthesize intermediates for further chemical modification, providing a flexible platform for analog generation. researchgate.net

Computational Chemistry and Molecular Modeling in this compound Research (e.g., docking, SAR prediction)

Computational chemistry and molecular modeling play an increasingly important role in this compound research, aiding in the understanding of their structures, properties, and interactions with biological targets. researchgate.netx-mol.netnaturalproducts.netnaturalproducts.netlu.se These in silico methods can guide experimental efforts and accelerate the discovery and optimization of this compound-based compounds. nih.govnih.gov

Key applications include molecular docking studies to predict the binding modes and affinities of illudanes and their analogs to potential protein targets. nih.govnih.govmdpi.comresearchgate.net This can provide insights into the mechanism of action and help prioritize compounds for biological testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate structural features of illudanes with their biological activities. nih.govnih.govmdpi.comacs.org This allows for the prediction of the activity of new, untested analogs and can guide the design of compound libraries with improved properties. mdpi.comacs.org

Molecular dynamics simulations can provide insights into the dynamic behavior of illudanes in biological environments and their interactions with membranes or proteins over time. nih.govresearchgate.net Other computational techniques, such as pharmacophore modeling and scaffold hopping, can be used to identify new chemical entities with similar biological profiles to known illudanes or to design novel scaffolds based on this compound principles. chemcomp.comlifechemicals.comnih.gov

Quantum chemistry calculations are also valuable for determining the absolute configurations of new this compound structures and understanding their electronic properties. acs.orgnih.govresearchgate.netx-mol.net

The integration of computational methods with experimental studies is crucial for a comprehensive understanding of this compound chemistry and biology and for the rational design of future therapeutic agents. nih.govnih.gov

Q & A

Q. Q1. How can researchers establish the foundational chemical and structural properties of Illudane?

Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, X-ray crystallography) to resolve this compound’s stereochemistry and functional groups. Use computational tools like density functional theory (DFT) to validate structural predictions . For reproducibility, document solvent systems, temperature gradients, and purification protocols in detail, referencing established organic chemistry workflows .

Q. Q2. What experimental designs are optimal for preliminary bioactivity screening of this compound?

Methodological Answer: Adopt a tiered approach:

In vitro assays : Use cell-line models (e.g., cancer, microbial) with dose-response curves to quantify IC₅₀ values. Include positive/negative controls and triplicate measurements to minimize batch variability .

In silico docking : Predict this compound’s binding affinity to target proteins (e.g., kinases) using molecular dynamics simulations .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s bioactivity across studies be resolved?

Methodological Answer:

- Comparative meta-analysis : Aggregate datasets from peer-reviewed studies, normalizing variables like assay type (e.g., MTT vs. ATP-based viability tests) and solvent carriers .

- Structural analogs : Test this compound derivatives to isolate confounding functional groups .

- Replication studies : Design independent experiments under standardized conditions (e.g., pH, incubation time) to verify disputed results .

Q. Q4. What methodologies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer:

Q. Q5. How should researchers analyze this compound’s environmental stability and degradation pathways?

Methodological Answer:

- Accelerated aging studies : Expose this compound to UV light, humidity, and oxidative stressors. Quantify degradation products via LC-QTOF and correlate with half-life models .

- Ecotoxicity assays : Use Daphnia magna or algal cultures to assess bioaccumulation risks .

Data Analysis & Interpretation

Q. Q6. What statistical frameworks are suitable for this compound’s dose-response data with non-linear trends?

Methodological Answer:

Q. Q7. How can researchers validate this compound’s mechanism of action when traditional assays yield inconclusive results?

Methodological Answer:

- CRISPR-Cas9 knockout : Silence putative target genes and measure this compound’s efficacy shifts .

- Thermal proteome profiling (TPP) : Identify protein targets by monitoring thermal stability changes in cell lysates .

Cross-Disciplinary Approaches

Q. Q8. What integrative strategies combine this compound’s chemical synthesis with computational modeling?

Methodological Answer:

- Retrosynthetic AI tools : Platforms like ASKCOS or IBM RXN for pathway optimization .

- QSAR modeling : Correlate this compound’s substituent patterns with bioactivity to guide synthetic priorities .

Ethical & Reporting Standards

Q. Q9. How should researchers address potential biases in this compound’s preclinical data?

Methodological Answer:

- Blinded analysis : Separate compound preparation and assay evaluation teams to reduce observer bias .

- FAIR data principles : Share raw spectra, assay protocols, and negative results in repositories like Zenodo .

Emerging Research Frontiers

Q. Q10. What advanced techniques elucidate this compound’s interactions with host-microbiome systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.